molecular formula C12H12O2 B104105 1,4-Dimethoxynaphthalene CAS No. 10075-62-4

1,4-Dimethoxynaphthalene

Cat. No. B104105
CAS RN: 10075-62-4
M. Wt: 188.22 g/mol
InChI Key: FWWRTYBQQDXLDD-UHFFFAOYSA-N
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Description

1,4-Dimethoxynaphthalene is a chemical compound that is part of the naphthalene family, characterized by two methoxy groups attached to the naphthalene core at the 1 and 4 positions. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been the subject of numerous studies due to its interesting chemical properties and potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various methods. One approach involves the use of 1-methoxynaphthalene as a starting material, which undergoes Dakin's oxidation and Claisen rearrangement to yield 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a precursor for pyranonaphthoquinones with biological activity . Another method includes the annulation route, which allows for the regiocontrolled synthesis of substituted and annulated 1,4-dimethoxynaphthalenes, serving as precursors for 1,4-naphthoquinone systems . Additionally, the synthesis of 1,4-dimethoxynaphtho[2,3]-annelated dehydroannulenes has been described, which involves connecting this compound units with acetylene and butadiyne linkages .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied through various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene has been reported, revealing the presence of classical and non-classical hydrogen bonding interactions that contribute to the molecular packing structure . Similarly, the structural analysis of methyl-substituted 1,4-diacethoxynaphthalenes has been conducted, with a focus on the positional effects of methyl substitution on spectroscopic parameters .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including haloacetoxylation, halogenation, and acetoxylation when treated with iodosobenzene diacetate and trimethylsilyl chloride or bromide . The reaction pathways for these transformations have been investigated, providing insights into the mechanistic aspects of these reactions. For example, the acetoxylation reaction is thought to involve the formation of an iodonium ion, while the bromination occurs through electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been characterized through various studies. The homogeneous pyrolysis of this compound has been examined to determine the yield and composition of liquid and gaseous products, as well as to suggest possible mechanisms for its decomposition . Additionally, the electronic absorption properties of this compound-based dehydroannulenes have been analyzed, revealing shifts in the electronic absorption maximum depending on the planarity of the π-systems .

Scientific Research Applications

Homogeneous Pyrolysis

1,4-Dimethoxynaphthalene has been studied for its homogeneous pyrolysis, focusing on the yield, composition of liquid products, and gaseous products. This research also explores the kinetic parameters and possible mechanisms for the decomposition into CH4, H2, CO, and CO2 (Platonov, Kudrya, & Proskuryakov, 2002).

Matrix-Assisted Laser Desorption/Ionization

The use of 2,7-dimethoxynaphthalene (DMN), a related compound, as a matrix in matrix-assisted laser desorption/ionization (MALDI) experiments for studying polymetallic porphyrins has been proposed. This method is notable for its softness and ability to afford expected molecular species (Aiello et al., 2004).

Vibrational Spectroscopy & Density Functional Theory

A combined experimental and theoretical study on the molecular structure, vibrational spectra, and natural bond orbital (NBO) analysis of 1,5-dimethoxynaphthalene has been conducted. This includes an investigation of its hydrogen bond formation and molecular electrostatic potential (Kandasamy et al., 2015).

Synthesis of Naphtho[2,3-c]furan-4,9-dione

Research on 1,4-Dimethoxy-2,3-didehydronaphthalene, a derivative of this compound, has been explored for the synthesis of naphtho[2,3-c]furan-4,9-dione and related compounds (Karichiappan & Wege, 2000).

Functionalized Carbon Nanohoops

The synthesis and structure of a functionalized [9]cycloparaphenylene bearing 5,8-dimethoxynaphth-1,4-diyl units have been investigated. This work highlights the potential of this compound derivatives in nanotechnology applications (Huang et al., 2014).

Synthesis Processes

Studies have also been conducted on the synthesis of various derivatives of dimethoxynaphthalene, exploring efficient methods and intermediates for potential applications in diverse fields such as organic chemistry and pharmacology. Examples include the synthesis of 2,6-Dimethoxynaphthalene and 2-Allyl-3-bromo-1,4-dimethoxynaphthalene (Dong-sheng, 2004; Limaye et al., 2012)(Limaye et al., 2012).

Safety and Hazards

1,4-Dimethoxynaphthalene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

1,4-Dimethoxynaphthalene-2-methyl (‘DIMON’), an oxidatively labile protecting group for the synthesis of polyunsaturated lipids, has been developed. This new benzyl-type protecting group for hydroxyl functions can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups .

Mechanism of Action

Target of Action

1,4-Dimethoxynaphthalene is a synthetic compound that has been used in various chemical reactions It’s known to be used as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids .

Mode of Action

The compound acts as a protecting group for hydroxyl functions, which can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This selective removal is crucial in the synthesis of complex molecules, as it allows for the modification of specific parts of the molecule without affecting others.

Biochemical Pathways

It plays a significant role in the synthesis of polyunsaturated lipids . These lipids are essential components of cell membranes and play crucial roles in cell signaling, inflammation, and maintaining the structural integrity of cells.

Pharmacokinetics

Its molecular weight is 1882225 , which is within the range generally favorable for bioavailability

Result of Action

The primary result of this compound’s action is the successful synthesis of polyunsaturated lipids . These lipids are crucial for various biological functions, including cell signaling and maintaining cell structure. Therefore, the compound indirectly contributes to these biological processes.

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For instance, its role as a protecting group for hydroxyl functions requires oxidative conditions for the group’s removal . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name

1,4-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWRTYBQQDXLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143485
Record name 1,4-Dimethoxynaphthalene
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

10075-62-4
Record name 1,4-Dimethoxynaphthalene
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Record name 1,4-Dimethoxynaphthalene
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Record name 1,4-Dimethoxynaphthalene
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Synthesis routes and methods I

Procedure details

To one liter of acetone were added 50.0 g (0.31 mol) of 1,4-dihydroxynaphthalene. To the resulting solution then were added 95.0 g (0.69 mol) of powdered potassium carbonate and 65 ml (0.69 mol) of dimethyl sulfate. The resulting mixture was stirred at reflux for 18 hours after which it was diluted with two liters of water and then extracted with methylene chloride. The organic extracts were combined,.dried over sodium sulfate, and evaporated in vacuo to give a black oil. The oil was distilled in vacuo to give 12.5 g of 1,4-dimethoxynaphthalene as an orange crystalline solid. b.p. 155° C. at 5 mm Hg.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure of Evans et al.,23 1,4-naphthoquinone (31, 10.00 g, 63.20 mmol) and Pd/C (10 wt %, 0.994 g) were added to a flame-dried 500 mL round bottom flask at room temperature under Argon. THF (250.0 mL) was then added at room temperature, the reaction vessel was covered in foil, and then purged with H2 for 10 minutes. A balloon filled with H2 was attached and the reaction stirred for 4 hrs at room temperature. The reaction was then purged with Argon before adding NaH (5.66 g, 142 mmol) slowly at 0° C. After 10 minutes Me2SO4 (13.0 mL, 137 mmol) was added slowly at 0° C. The reaction became too thick to stir after adding Me2SO4, and 50 mL of THF were added to facilitate stirring. The dark green mixture was allowed to stir at room temperature for 4 hrs. The reaction was then filtered through celite, washed with brine, dried over MgSO4, and condensed. The resulting solid was then purified by flash chromatography (EtOAc:hexanes) or recrystallized from Et2O:hexanes to provide 32 (11.74 g, 62.42 mmol, 99%) as pink needles.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.66 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0.994 g
Type
catalyst
Reaction Step Seven
Name
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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